molecular formula C19H19ClN2S B2547035 1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole CAS No. 1207027-12-0

1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole

Cat. No. B2547035
CAS RN: 1207027-12-0
M. Wt: 342.89
InChI Key: LTUCUUBKKLKRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole" is a derivative of the imidazole class, which is known for its biological activity and potential use in pharmaceuticals. Imidazole derivatives have been extensively studied due to their antimicrobial properties and their ability to interact with various biological targets.

Synthesis Analysis

The synthesis of imidazole derivatives typically involves the formation of the imidazole ring followed by various substitution reactions to introduce different functional groups. For instance, the synthesis of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was achieved via 1,3 dipolar cycloaddition, which is a common method for constructing five-membered rings such as imidazole . Similarly, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole involved a condensation/cyclisation reaction, indicating that similar strategies could be employed for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole revealed that the phenyl rings and the imidazole ring are planar, with significant torsion observed in some of the bonds . This information is crucial for understanding the three-dimensional conformation of the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, including substitutions, oxidations, and reductions, which can modify their biological activity. The presence of electron-withdrawing or electron-donating groups can influence the reactivity of the imidazole ring. For instance, the presence of a good electron-withdrawing group at C-2 was found to be necessary for antibacterial activity against MRSA in analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are important for their practical application. Spectroscopic methods like FT-IR, NMR, and UV-Vis are used to characterize these compounds and confirm their structure . Quantum chemical calculations can also provide insights into the electronic properties, such as the distribution of electron density and the energy of frontier molecular orbitals, which are relevant for understanding the reactivity and interaction with biological molecules .

Scientific Research Applications

Imidazole Derivatives and Their Antitumor Activity

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, and others, have been reviewed for their antitumor activity. These compounds are of interest for the development of new antitumor drugs and the synthesis of compounds with diverse biological properties. Some have advanced to preclinical testing, highlighting the potential of imidazole derivatives in cancer research (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles

Research on the synthesis of 4-phosphorylated 1,3-azoles, including imidazoles, explores their chemical and biological properties. This work involves creating imidazole derivatives with potential insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activity. The study provides a framework for synthesizing and studying the properties of such derivatives, which could be relevant to the compound of interest (Abdurakhmanova, E., Kondratyuk, K. M., Holovchenko, O., & Brovarets, V., 2018).

Antimicrobial Activities of Imidazole

A literature review on the antimicrobial activities of imidazole highlighted its use in manufacturing anti-fungal drugs and its role as an intermediary in synthesizing some pesticides and insecticides. The review emphasizes the active drug properties of imidazole for microbial resistance and suggests the synthesis of more imidazole derivatives to inhibit new strains of organisms, indicating the compound's potential in antimicrobial research (2022).

Therapeutic Versatility of Imidazo[2,1-b]-Thiazoles

A comprehensive review covering the pharmacological activities of imidazo[2,1-b]thiazole derivatives developed between 2000-2018 showcases their versatility. These derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties. This review can provide insights into designing imidazole-based compounds for various therapeutic applications, potentially relevant to the compound of interest (Shareef, M., Khan, I., Babu, B. N., & Kamal, A., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This can involve binding to specific receptors or enzymes, altering cellular processes, or interacting with DNA or proteins .

Safety and Hazards

Safety and hazard analysis involves identifying any risks associated with handling or using the compound. This can include toxicity, flammability, reactivity, and environmental impact .

properties

IUPAC Name

1-(3-chlorophenyl)-2-(2-methylpropylsulfanyl)-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2S/c1-14(2)13-23-19-21-12-18(15-7-4-3-5-8-15)22(19)17-10-6-9-16(20)11-17/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUCUUBKKLKRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.